molecular formula C8H6ClFO2 B1646576 2-Chloro-4-fluoro-5-methylbenzoic acid CAS No. 208165-96-2

2-Chloro-4-fluoro-5-methylbenzoic acid

Cat. No. B1646576
CAS RN: 208165-96-2
M. Wt: 188.58 g/mol
InChI Key: MAPVKGJYOAKBDD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 . It has a molecular weight of 188.59 g/mol . This compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClFO2/c1-4-2-5 (8 (11)12)6 (9)3-7 (4)10/h2-3H,1H3, (H,11,12) . The canonical SMILES structure is CC1=CC (=C (C=C1F)Cl)C (=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.58 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 188.0040353 g/mol . The topological polar surface area is 37.3 Ų , and it has a heavy atom count of 12 .

Scientific Research Applications

Heterocyclic Synthesis and Drug Discovery

2-Chloro-4-fluoro-5-methylbenzoic acid serves as a versatile building block in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Křupková et al. (2013) demonstrated its utility in preparing diverse nitrogenous heterocycles, such as benzimidazoles and quinoxalinones, via solid-phase synthesis. These heterocycles have significant importance in pharmaceutical research due to their biological activity (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).

Coordination Chemistry and Catalysis

The compound also finds applications in coordination chemistry, as evidenced by Fraser et al. (1974), who reported its involvement in the formation of cationic carbene complexes with metals like iridium, nickel, palladium, and platinum. These complexes are of interest for catalytic applications, highlighting the compound's role in the development of new catalytic systems (P. Fraser, W. R. Roper, F. Stone, 1974).

Materials Science

In materials science, this compound contributes to the development of functional materials. For instance, Tan et al. (2016) explored its modification to enhance the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a widely used material in organic electronics. This modification leads to significant improvements in the performance of organic solar cells, underscoring the compound's utility in advancing renewable energy technologies (L. Tan, Huanyu Zhou, Ting Ji, Liqiang Huang, Yiwang Chen, 2016).

Environmental Chemistry

Furthermore, its derivatives are studied for their environmental behavior and potential impacts. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, chemically related to this compound, in aquatic environments. Such studies are crucial for understanding the environmental persistence and ecological effects of chemical compounds, contributing to the development of safer and more sustainable chemicals (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It is known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation . The presence of chlorine, fluorine, and a methyl group on the benzene ring of this compound could potentially influence its reactivity and interaction with its targets.

Biochemical Pathways

It is known that benzoic acid derivatives can influence a variety of biochemical processes, depending on their specific chemical structure and the nature of their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-methylbenzoic acid. Factors such as temperature, pH, and the presence of other substances can influence the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

2-chloro-4-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPVKGJYOAKBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271610
Record name Benzoic acid, 2-chloro-4-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208165-96-2
Record name Benzoic acid, 2-chloro-4-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208165-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (1.69 M hexane solution; 14 ml) was added dropwise to a solution of 5-bromo-4-chloro-2-fluorotoluene (5.6 g) in absolute diethyl ether (100 ml) at -70° C. in a nitrogen gas stream, and the mixture was stirred at the same temperature for 1 hour. Carbon dioxide was blown into the mixture at -70° C. for 30 minutes. The temperature of the reaction mixture was given back to room temperature to conduct stirring for 2 days. Diethyl ether and water were added to the reaction mixture to conduct liquid separation. A water layer was collected, to which concentrated hydrochloric acid was added to acidify the water layer. The water layer was then Extracted with diethyl ether. An organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off to obtain the title compound (3.3 g) as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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